![molecular formula C13H18O2 B3174099 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene CAS No. 951891-39-7](/img/structure/B3174099.png)
4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene
Overview
Description
The compound “4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene” likely belongs to the class of organic compounds known as phenylpropanoids. These are compounds containing a phenylpropanoid moiety, which consists of a phenyl group substituted by a propanoid .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, 3,4-dimethoxyphenylacetonitrile has been used in the synthesis of other compounds . A method for synthesizing 3,4-dimethoxy benzyl cyanide involves decarboxylation, aldoxime reaction, and dehydration reaction .Scientific Research Applications
Electrochemical Synthesis and Reactions : Uneyama, Hasegawa, Kawafuchi, and Torii (1983) conducted a study on electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, leading to the preparation of similar compounds, including 4-(4-chlorophenoxy)-1-butene derivatives. This research demonstrates the potential of electrochemical methods in synthesizing functionalized compounds related to 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene (Uneyama et al., 1983).
Catalytic Reactions and Polymerization : Pugh and Percec (1990) explored the phase transfer Pd(0) catalyzed polymerization reactions involving compounds like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene, synthesized from 2-methyl-3-butyn-2-ol. This study highlights the potential applications of such compounds in the field of polymer science (Pugh & Percec, 1990).
Reactivity and Structural Studies : Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, and Nagase (2007) investigated the reactivity of disilyne compounds towards π-bonds, leading to the formation of structures like 1,2-disilabenzene derivatives. Such studies provide insights into the complex reactivity and possible structural applications of compounds related to this compound (Kinjo et al., 2007).
Catalysis and Hydrocarbon Processing : The study by Xue, Li, Wang, Cui, Dong, Wang, Qin, and Wang (2018) on the co-reaction of methanol with butene over a high-silica H-ZSM-5 catalyst reveals the catalytic potential of such compounds in hydrocarbon processing and petrochemical industries (Xue et al., 2018).
Synthesis and Application as Attractants : Pranowo, Suputa, and Wahyuningsih (2010) synthesized 4-(3,4-dimethoxyphenyl)-3-buten-2-on and tested its activity as a fruit flies attractant. Although it was found to be inactive in this role, the study offers an example of attempts to apply such compounds in the field of agriculture and pest control (Pranowo, Suputa, & Wahyuningsih, 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenylethylamine and 3,4-Dimethoxyphenylacetone , are known to interact with various biological targets. For instance, 3,4-Dimethoxyphenylethylamine is an analogue of the major human neurotransmitter dopamine
Biochemical Pathways
For instance, 3,4-Dimethoxyphenylethylamine, a structurally similar compound, is known to be involved in phenethylamine and catecholamine metabolic pathways
Pharmacokinetics
A related compound, dma, has been reported to have a bioavailability of 884%, an elimination half-life of 4 hours, and evidence of enterohepatic recirculation
Result of Action
Based on the known effects of structurally similar compounds, it can be inferred that this compound might influence cellular processes by modulating the activity of its target molecules .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds
properties
IUPAC Name |
1,2-dimethoxy-4-(3-methylbut-3-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)5-6-11-7-8-12(14-3)13(9-11)15-4/h7-9H,1,5-6H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQJNPIXXCEBHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231207 | |
Record name | Benzene, 1,2-dimethoxy-4-(3-methyl-3-buten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-39-7 | |
Record name | Benzene, 1,2-dimethoxy-4-(3-methyl-3-buten-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dimethoxy-4-(3-methyl-3-buten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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